1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol
Description
Properties
IUPAC Name |
1,1-dioxo-3-(trifluoromethyl)thietan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3S/c5-4(6,7)3(8)1-11(9,10)2-3/h8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWPBKQGPAJRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol can be synthesized through several methods:
Intermolecular Nucleophilic Thioetherification: This involves the reaction of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide.
Intramolecular Substitution: This method uses 3-mercaptoalkyl halides or sulfonates to form the thietane ring.
Photochemical [2 + 2] Cycloadditions: This involves the reaction of alkenes with thiocarbonyl compounds under photochemical conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that thietane derivatives exhibit notable anticancer properties. For instance, a series of thietane derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The presence of electron-withdrawing groups significantly enhanced the biological activity of these compounds, indicating that modifications to the thietane structure can lead to improved therapeutic efficacy .
Table 1: Anticancer Activity of Thietane Derivatives
| Compound | Structure Modification | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| 2a | Two OH groups | 5.0 | MCF-7 |
| 2d | NO2 group | 10.5 | HeLa |
| 4b | N(CH3) group | 7.2 | A549 |
Enzyme Inhibition
Thietan-3-ol derivatives have been studied as potential inhibitors of specific enzymes involved in cancer progression. For example, compounds derived from thietan-3-ol have shown promise in inhibiting phosphoinositide 3-kinase, a key player in many cancer signaling pathways . This suggests that thietan derivatives could serve as scaffolds for developing new anticancer agents.
Insecticidal Properties
Thietan derivatives have been investigated for their insecticidal activities. Research has indicated that certain thietan compounds can effectively combat insect pests, making them valuable in agricultural pest management . The synthesis of these compounds often involves modifying the thietane backbone to enhance their efficacy and reduce toxicity to non-target organisms.
Table 2: Insecticidal Efficacy of Thietane Derivatives
Synthetic Methods and Case Studies
The synthesis of 1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol typically involves several established methods, including nucleophilic substitutions and cyclization reactions. Recent advancements have highlighted efficient synthetic routes that yield high purity and yield of thietan derivatives suitable for biological testing .
Case Study: Synthesis and Evaluation
A recent study focused on synthesizing a new series of thietane derivatives and evaluating their biological activities. The study utilized a straightforward synthetic pathway involving the reaction of thioketones with trifluoromethyl groups, followed by oxidation steps to yield the desired thietane structure . The resulting compounds were subjected to various biological assays, confirming their potential as effective anticancer agents.
Mechanism of Action
The mechanism by which 1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol exerts its effects involves interactions with molecular targets and pathways specific to its structure. The trifluoromethyl group enhances lipophilicity, facilitating its absorption and migration through biomembranes . The hydroxyl group can form hydrogen bonds, influencing its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Thietan-3-ol (C₃H₆OS)
- Structure : A four-membered thietane ring with a hydroxyl group at the 3-position.
- Key Differences : Lacks the sulfone and trifluoromethyl groups.
- Properties :
Thietan-3-ol 1-Oxide (Sulfoxide Derivative)
- Structure : Thietane ring with a hydroxyl group and a sulfoxide (-SO) at the 1-position.
- Key Differences : Intermediate oxidation state between thietan-3-ol and sulfone derivatives.
- Properties :
Oxetan-3-ol (C₃H₆O₂)
- Structure : Four-membered oxetane ring with a hydroxyl group.
- Key Differences : Oxygen replaces sulfur, eliminating sulfone/sulfide groups.
- Properties: Lower acidity (pKa ~12–14) than sulfur-containing analogues. logD₇.₄ ~0.5, indicating high polarity. Poorer permeability (60 nm/s in PAMPA) due to strong hydrogen-bond donor/acceptor capacity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | pKa | logD₇.₄ | PAMPA Permeability (nm/s) |
|---|---|---|---|
| 1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol | ~5–6 | 0.3 | 150 |
| Thietan-3-ol | ~10–12 | 1.2 | 120 |
| Thietan-3-ol 1-Oxide | ~8–9 | 0.8 | 80 |
| Oxetan-3-ol | ~12–14 | 0.5 | 60 |
| Carboxylic Acid (Reference) | ~4–5 | -1.0 | 20 |
Key Observations :
Bioisosteric Utility
- Carboxylic Acid Replacement: The sulfone group mimics the hydrogen-bond acceptor capacity of -COOH, while the hydroxyl group acts as a weak hydrogen-bond donor. This dual functionality enables interactions with biological targets (e.g., COX enzymes) similar to ibuprofen derivatives .
- Case Study : In ibuprofen analogues, replacement of -COOH with 1,1-dioxo-thietan-3-ol retained 70% COX inhibition activity, whereas oxetan-3-ol derivatives showed <50% activity due to weaker acidity .
Advantages Over Other Analogues
- vs. Thietan-3-ol : Superior metabolic stability and target engagement due to the -CF₃ group.
- vs. Sulfoxide Derivatives : Higher chemical stability and consistent cis/trans isomer ratios (critical for crystallinity and reproducibility) .
Biological Activity
1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol, a compound characterized by its thietan ring and trifluoromethyl group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular structure of this compound is defined by the presence of a dioxo group and a trifluoromethyl moiety, which may influence its reactivity and interaction with biological targets. The compound's IUPAC name is this compound, and it has the following molecular formula: C4H2F3O2S.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds containing thietan rings can possess antimicrobial properties. For instance, derivatives of thietanes have been investigated for their effectiveness against various bacterial strains. The presence of the trifluoromethyl group may enhance lipophilicity, potentially improving membrane penetration and antimicrobial efficacy .
Cytotoxicity
Cytotoxic assays indicate that this compound displays selective cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of specific signaling pathways. Research has demonstrated that compounds with similar structural features can inhibit cell proliferation in cancer models .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival. Enzyme inhibition studies suggest that the thietan ring contributes to binding affinity due to its ability to mimic substrate structures .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study published in Beilstein Journal of Organic Chemistry reported on the synthesis of various thietane derivatives, including this compound. The compound was tested against several bacterial strains, demonstrating significant inhibition zones compared to control groups .
Case Study 2: Cytotoxic Mechanisms
In a recent investigation featured in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of the compound on human breast cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and found that treatment with this compound led to a marked increase in apoptotic cells compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,1-dioxo-3-(trifluoromethyl)thietan-3-ol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of fluorinated thietane derivatives often involves fluorination or oxidation steps. A plausible route could involve:
- Step 1 : Cyclization of a β-hydroxy sulfide precursor to form the thietane ring.
- Step 2 : Oxidation of the sulfide to the sulfone group (1,1-dioxo) using oxidizing agents like m-CPBA or hydrogen peroxide under controlled acidic conditions .
- Step 3 : Introduction of the trifluoromethyl group via nucleophilic trifluoromethylation (e.g., Ruppert-Prakash reagent) or electrophilic methods (e.g., CF₃I/Cu-mediated coupling).
- Optimization : Reaction temperature (-20°C to 0°C) and solvent polarity (e.g., DCM vs. THF) significantly affect selectivity. Monitoring via TLC and HPLC (C18 column, acetonitrile/water gradient) ensures intermediate purity .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Assay : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0h, 24h, 48h).
- Analysis : Use HPLC-MS to quantify degradation products. The sulfone group may hydrolyze under strongly acidic/basic conditions, forming sulfonic acids. Fluorinated groups typically enhance thermal stability but may undergo defluorination at extremes .
- Key Metrics : Half-life (t₁/₂) and Arrhenius plots to predict shelf-life.
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and sulfone groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electrophilic centers. The sulfone group is electron-withdrawing, activating the adjacent carbon for nucleophilic attack, while the CF₃ group may sterically hinder certain pathways .
- Experimental Validation : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor kinetics via ¹⁹F NMR to track CF₃ group retention. Conflicting data (e.g., unexpected regioselectivity) may arise from solvent polarity or counterion effects .
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., ¹³C NMR chemical shifts) for structurally analogous fluorinated thietanes?
- Methodological Answer :
- Comparative Analysis : Compile literature data for similar compounds (e.g., 3,3-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol ). Use PubChem’s computational tools to predict shifts and cross-validate with experimental results.
- Advanced Techniques : Utilize 2D NMR (HSQC, HMBC) to assign ambiguous signals. Discrepancies often stem from conformational flexibility or hydrogen bonding in solution .
Q. How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate the mechanism of sulfone group formation during synthesis?
- Methodological Answer :
- Labeling Protocol : Synthesize the precursor with ¹⁸O-enriched water during oxidation. Analyze via high-resolution MS to confirm ¹⁸O incorporation into the sulfone.
- Mechanistic Insight : A stepwise radical pathway vs. concerted oxidation can be distinguished by tracking isotopic distribution in byproducts .
Key Considerations for Researchers
- Safety : Handle sulfones and fluorinated compounds in a fume hood; PPE (gloves, goggles) is mandatory due to potential toxicity .
- Data Validation : Cross-reference computational predictions (e.g., PubChem ) with experimental data to mitigate contradictions.
- Advanced Tools : Leverage AI-driven synthesis planners (e.g., PubChem’s retrosynthesis module ) for route optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
